molecular formula C6H8Cl4N2 B13498712 1-(2,5-Dichloropyridin-4-yl)methanamine dihydrochloride

1-(2,5-Dichloropyridin-4-yl)methanamine dihydrochloride

Cat. No.: B13498712
M. Wt: 249.9 g/mol
InChI Key: VMKDSNQACJLMLY-UHFFFAOYSA-N
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Description

1-(2,5-Dichloropyridin-4-yl)methanamine dihydrochloride is an organic compound with significant applications in various fields of scientific research This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms and a methanamine group

Preparation Methods

The synthesis of 1-(2,5-Dichloropyridin-4-yl)methanamine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichloropyridine as the primary starting material.

    Reaction with Formaldehyde: The 2,5-dichloropyridine is reacted with formaldehyde in the presence of a reducing agent to form the intermediate compound.

    Amination: The intermediate compound undergoes amination with ammonia or an amine source to introduce the methanamine group.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(2,5-Dichloropyridin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Condensation Reactions: It can participate in condensation reactions with carbonyl compounds to form imines or other derivatives.

Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing and reducing agents.

Scientific Research Applications

1-(2,5-Dichloropyridin-4-yl)methanamine dihydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichloropyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,5-Dichloropyridin-4-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C6H8Cl4N2

Molecular Weight

249.9 g/mol

IUPAC Name

(2,5-dichloropyridin-4-yl)methanamine;dihydrochloride

InChI

InChI=1S/C6H6Cl2N2.2ClH/c7-5-3-10-6(8)1-4(5)2-9;;/h1,3H,2,9H2;2*1H

InChI Key

VMKDSNQACJLMLY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)Cl)CN.Cl.Cl

Origin of Product

United States

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